molecular formula C10H13NO2 B2873044 2-(Benzylamino)propanoic acid CAS No. 40297-69-6

2-(Benzylamino)propanoic acid

Cat. No. B2873044
CAS RN: 40297-69-6
M. Wt: 179.219
InChI Key: RLIHXKPTGKETCC-UHFFFAOYSA-N
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Description

“2-(Benzylamino)propanoic acid”, also known as Benzyl-L-alanine, is a compound with the molecular weight of 179.22 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m0/s1 . This compound contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amine, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

1. Multifunctional Applications in Medicinal Chemistry

2-(Benzylamino)propanoic acid derivatives show potential in medicinal chemistry. For instance, cinnamic acid derivatives synthesized from this compound and other compounds exhibit inhibitory activities against trypsin, lipoxygenase, and lipid peroxidation, along with cytotoxic properties. These activities suggest their potential use in developing new multitarget agents for therapeutic applications (Peperidou et al., 2017).

2. Material Science and Polymer Chemistry

In the field of material science, this compound has been explored for enhancing the reactivity of molecules towards benzoxazine ring formation. This application is significant in developing materials with suitable thermal and thermo-mechanical properties for various applications, indicating its versatility in polymer chemistry (Trejo-Machin et al., 2017).

3. Analytical Chemistry and Chiral Separations

In analytical chemistry, high-speed countercurrent chromatography techniques use this compound derivatives for the enantioseparation of racemic compounds. This process is crucial for understanding the influence of substituents in enantiorecognition, thereby aiding in the separation of chiral molecules (Tong et al., 2016).

4. Synthesis of Novel Complexes in Crystallography

This compound is used to construct chiral NiII complexes in crystallography. These complexes contribute to the development of novel chiral 3D structures with potential applications in materials science, demonstrating the compound's role in advancing crystallographic research (Wu et al., 2013).

5. Investigating Reaction Mechanisms in Organic Chemistry

In organic chemistry, the study of the reaction mechanisms involving this compound provides insights into complex chemical processes. For example, the mechanism of its acid hydrolysis and gas-phase elimination has been explored to understand the kinetics and pathways of these reactions (Arcelli et al., 2001; Al-Awadi et al., 2004) (Al-Awadi et al., 2004).

6. Development of Biologically Active Molecules

The synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, related to this compound, has been evaluated for their antibacterial activities against various bacteria and fungi. This illustrates the compound's significance in developing new biologically active molecules (Zhang et al., 2011).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

properties

IUPAC Name

2-(benzylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIHXKPTGKETCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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